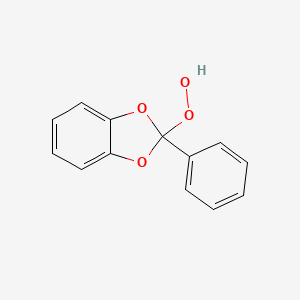
2-Phenyl-2H-1,3-benzodioxole-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2H-1,3-benzodioxole-2-peroxol is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a peroxol group attached to a benzodioxole ring, which is further substituted with a phenyl group. Benzodioxoles are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2H-1,3-benzodioxole-2-peroxol typically involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole ring . The peroxol group can be introduced through a series of oxidation reactions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve the desired oxidation state.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2H-1,3-benzodioxole-2-peroxol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-Phenyl-2H-1,3-benzodioxole-2-peroxol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-2H-1,3-benzodioxole-2-peroxol involves its interaction with various molecular targets and pathways. The peroxol group can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to the inhibition of enzymes and disruption of cellular processes . Additionally, the compound’s structure allows it to interact with specific receptors and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A derivative of cumene with similar structural features but different functional groups.
1,3-Benzodioxole: A parent compound of the benzodioxole family with a simpler structure.
Benzodioxole derivatives: Various derivatives with different substituents and biological activities.
Uniqueness
2-Phenyl-2H-1,3-benzodioxole-2-peroxol is unique due to the presence of the peroxol group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to generate ROS and interact with specific molecular targets sets it apart from other benzodioxole derivatives.
Properties
CAS No. |
95038-27-0 |
|---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-hydroperoxy-2-phenyl-1,3-benzodioxole |
InChI |
InChI=1S/C13H10O4/c14-17-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-13/h1-9,14H |
InChI Key |
UXYAZBPCLYNDKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(OC3=CC=CC=C3O2)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















